Hyperin 6''-[glucosyl-(1->3)-rhamnoside]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hyperin 6'-[glucosyl-(1->3)-rhamnoside], also known as isoquercitrin, is a flavonoid compound found in various plants, including fruits, vegetables, and herbs. This compound has been a topic of interest for scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of Hyperin 6'-[glucosyl-(1->3)-rhamnoside] involves its ability to scavenge free radicals and inhibit oxidative stress. It also modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer development. Additionally, it has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and glucose uptake.
Biochemical and Physiological Effects:
Hyperin 6'-[glucosyl-(1->3)-rhamnoside] has various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death. It also improves glucose metabolism, insulin sensitivity, and lipid metabolism. Additionally, it has been shown to enhance cognitive function and protect against neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Hyperin 6'-[glucosyl-(1->3)-rhamnoside] has advantages and limitations for lab experiments. Its advantages include its low toxicity, high solubility, and stability. Its limitations include its low bioavailability and poor absorption.
Orientations Futures
There are several future directions for the scientific research of Hyperin 6'-[glucosyl-(1->3)-rhamnoside]. These include:
1. Investigation of its potential use in the treatment of various diseases, including cancer, diabetes, and neurodegenerative diseases.
2. Development of novel delivery systems to improve its bioavailability and absorption.
3. Exploration of its potential use in combination with other therapeutic agents to enhance their efficacy.
4. Investigation of its potential use in the prevention and treatment of age-related diseases.
5. Study of its effects on gut microbiota and its potential use in the treatment of gut-related diseases.
Conclusion:
Hyperin 6'-[glucosyl-(1->3)-rhamnoside] is a flavonoid compound that has been studied for its potential therapeutic properties. Its ability to scavenge free radicals, inhibit oxidative stress, and modulate various signaling pathways makes it a promising candidate for the treatment of various diseases. However, its low bioavailability and poor absorption are limitations that need to be addressed. Further scientific research is needed to explore its potential applications and develop novel delivery systems to improve its efficacy.
Méthodes De Synthèse
Hyperin 6'-[glucosyl-(1->3)-rhamnoside] can be synthesized through various methods, including enzymatic synthesis, chemical synthesis, and extraction from natural sources. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between quercetin and rhamnose. Chemical synthesis involves the use of chemical reagents to produce the compound. Extraction from natural sources involves the isolation of the compound from plants that contain it.
Applications De Recherche Scientifique
Hyperin 6'-[glucosyl-(1->3)-rhamnoside] has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been studied for its potential use in the treatment of diabetes, cardiovascular disease, and liver damage.
Propriétés
134953-93-8 | |
Formule moléculaire |
C33H40O21 |
Poids moléculaire |
772.7 g/mol |
Nom IUPAC |
3-[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
InChI |
InChI=1S/C33H40O21/c1-9-19(39)29(53-32-25(45)23(43)20(40)16(7-34)51-32)27(47)31(49-9)48-8-17-21(41)24(44)26(46)33(52-17)54-30-22(42)18-14(38)5-11(35)6-15(18)50-28(30)10-2-3-12(36)13(37)4-10/h2-6,9,16-17,19-21,23-27,29,31-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21-,23-,24-,25+,26+,27+,29+,31+,32-,33-/m0/s1 |
Clé InChI |
XEFNBVWDOQCMSG-GJHFDJSNSA-N |
SMILES isomérique |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O |
134953-93-8 | |
Synonymes |
quercetin 3-glucosyl(1-3)rhamnosyl(1-6)galactoside quercetin-3-Glu-Rha-Gal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.